1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride
Overview
Description
1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride is a heterocyclic compound that features both a pyrimidine ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and conducted under mild conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions are commonly used to introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Bases: DBU, potassium carbonate.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Acetonitrile, dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted pyrimidine and azetidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring.
Oxetanes: Four-membered rings containing an oxygen atom instead of nitrogen.
Pyrrolidines: Five-membered rings with nitrogen.
Uniqueness: 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride is unique due to the combination of the pyrimidine and azetidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyrimidin-4-ylazetidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;/h1-2,5-6H,3-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAWNKJYUMSYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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